N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a chlorothiophene ring
Mechanism of Action
Target of Action
The compound N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-thiophenecarboxamide, also known as Amuvatinib , is a selective multi-targeted tyrosine kinase inhibitor. Its primary targets include c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins are critical for cell growth and proliferation, especially in cancer cells .
Mode of Action
Amuvatinib interacts with its targets by binding to the ATP-binding sites of these tyrosine kinases, inhibiting their phosphorylation and activation . This results in the suppression of the downstream signaling pathways that promote cell proliferation and survival . Additionally, Amuvatinib suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of these tyrosine kinases disrupts several biochemical pathways. For instance, the inhibition of c-MET disrupts the HGF/c-MET signaling pathway, which is often overactivated in various types of cancers . Similarly, the suppression of Rad51 protein impairs the homologous recombination repair pathway, making cancer cells more susceptible to DNA-damaging agents .
Pharmacokinetics
It is known to be orally available . The absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, are yet to be determined.
Result of Action
The inhibition of the targeted tyrosine kinases and the suppression of Rad51 protein lead to the disruption of cell proliferation and survival pathways. This results in the inhibition of cancer cell growth and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Chlorothiophene Ring: The chlorothiophene ring can be introduced via a halogenation reaction, where thiophene is treated with chlorine gas in the presence of a catalyst.
Coupling Reaction: The benzodioxole and chlorothiophene intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PIPERIDINE-3-CARBOXAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-{3-[(4-METHOXYPHENYL)METHYL]-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPANAMIDE
Uniqueness
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety and a chlorothiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-12-4-3-11(19-12)13(16)15-6-8-1-2-9-10(5-8)18-7-17-9/h1-5H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXIGMFCWFWJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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